molecular formula C26H21NO3 B1139197 Ceranib 1 CAS No. 328076-61-5

Ceranib 1

カタログ番号: B1139197
CAS番号: 328076-61-5
分子量: 395.45
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide and sphingosine are bioactive sphingolipids involved in various cellular processes, including apoptosis, proliferation, and differentiation. This compound has been identified as a potential anticancer agent due to its ability to induce the accumulation of ceramide, leading to apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ceranib 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an amide bond and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions: Ceranib 1 primarily undergoes hydrolysis reactions due to its role as a ceramidase inhibitor. It interacts with ceramidase enzymes, preventing the hydrolysis of ceramide into sphingosine .

Common Reagents and Conditions: The reactions involving this compound typically require organic solvents, such as dimethyl sulfoxide (DMSO), and specific buffer systems to maintain the appropriate pH for enzyme inhibition. The conditions are carefully controlled to ensure the stability and activity of the compound .

Major Products: The major product of the reaction involving this compound is the accumulation of ceramide, as the inhibition of ceramidase prevents its conversion to sphingosine. This accumulation of ceramide leads to apoptosis in cancer cells .

科学的研究の応用

Ceranib 1 is a notable compound recognized for its potential applications in scientific research, particularly in the fields of cancer therapy and sphingolipid metabolism. This article delves into its mechanisms, biological activities, and relevant case studies, supported by comprehensive data tables.

This compound has demonstrated significant biological activity in various studies:

  • Inhibition of Ceramidase Activity : this compound effectively inhibits ceramidase, resulting in a dose-dependent accumulation of ceramide.
  • Cell Proliferation and Cytotoxicity : In vitro studies have shown that this compound reduces cell viability in cancer cell lines such as SKOV3 and MCF7.
  • In Vivo Efficacy : Animal models have indicated that compounds derived from this compound can delay tumor growth without significant toxicity.
ParameterValue
IC50 (SKOV3 cells)3.9 μM
Cell Cycle EffectsArrest
Induction of ApoptosisYes
In Vivo Tumor Growth DelaySignificant (Ceranib-2)
ToxicityMinimal

Table 2: Comparative Potency of Ceranib Compounds

CompoundIC50 (μM)Activity
Ceranib-13.9Inhibits ceramidase
Ceranib-22.8More potent than Ceranib-1
DMAPP>300No effect on ceramidase activity
N-Oleoylethanolamine50 ± 16Induces cell death

Case Study 1: Ovarian Carcinoma Treatment

A study involving SKOV3 ovarian carcinoma cells treated with various concentrations of Ceranib-1 demonstrated a dose-dependent reduction in cell viability. The combination treatment with paclitaxel showed enhanced cytotoxic effects compared to either agent alone, indicating a potential synergistic effect that could be exploited in clinical settings .

Case Study 2: Tumor Growth Inhibition

In vivo studies using Balb/c mice injected with JC murine mammary adenocarcinoma cells revealed that treatment with Ceranib-2 led to a significant reduction in tumor volume compared to control groups. The treatment was administered intraperitoneally at doses of 20 mg/kg and 50 mg/kg over a period of five weeks .

作用機序

Ceranib 1 exerts its effects by inhibiting ceramidase, an enzyme responsible for hydrolyzing ceramide into sphingosine. By inhibiting this enzyme, this compound leads to the accumulation of ceramide, which triggers apoptosis in cancer cells. The molecular targets of this compound include the active site of ceramidase, where it binds and prevents the enzyme from catalyzing the hydrolysis reaction .

類似化合物との比較

Comparison: Ceranib 1 is unique in its potency and specificity as a ceramidase inhibitor. Compared to other inhibitors like N-oleoylethanolamine and D-e-MAPP, this compound has shown higher efficacy in inducing ceramide accumulation and apoptosis in cancer cells. Additionally, this compound meets the Lipinski “Rule of Five” requirements for a drug-like compound, making it more suitable for therapeutic development .

生物活性

Ceranib-1 is a novel compound identified as an inhibitor of human ceramidase, an enzyme that plays a crucial role in sphingolipid metabolism and the regulation of cellular ceramide and sphingosine-1-phosphate (S1P) levels. The balance between these two lipids is vital for cell survival, proliferation, and apoptosis, making ceramidase a significant target in cancer therapy.

Ceramidase catalyzes the hydrolysis of ceramide to produce sphingosine, which can then be phosphorylated to S1P. Elevated levels of ceramide are associated with apoptosis, while increased S1P levels promote cell survival and proliferation. By inhibiting ceramidase activity, Ceranib-1 leads to an accumulation of ceramide, thereby shifting the balance towards cell death.

Key Findings from Research Studies

  • Inhibition of Ceramidase Activity :
    • Ceranib-1 was shown to inhibit cellular ceramidase activity in human ovarian carcinoma cells (SKOV3) with an IC50 value of approximately 3.9 μM . This inhibition resulted in increased ceramide levels and decreased sphingosine and S1P concentrations.
  • Cell Proliferation and Cytotoxicity :
    • In vitro studies demonstrated that Ceranib-1 significantly inhibited the proliferation of SKOV3 cells both alone and in combination with paclitaxel, a common chemotherapeutic agent. The compound induced cell cycle arrest and apoptosis .
  • In Vivo Efficacy :
    • In animal models, particularly using murine mammary adenocarcinoma cells, Ceranib-2 (a more potent analog derived from Ceranib-1) was effective in delaying tumor growth without causing significant toxicity or hematologic suppression . This suggests potential for clinical application in cancer treatment.

Table 1: Summary of Biological Activity of Ceranib-1

Parameter Value
IC50 (SKOV3 cells) 3.9 μM
Cell Cycle Effects Arrest
Induction of Apoptosis Yes
In Vivo Tumor Growth Delay Significant (Ceranib-2)
Toxicity Minimal

Table 2: Comparative Potency of Ceranib Compounds

Compound IC50 (μM) Activity
Ceranib-13.9Inhibits ceramidase
Ceranib-22.8More potent than Ceranib-1
DMAPP>300No effect on ceramidase activity
N-Oleoylethanolamine50 ± 16Induces cell death

Case Study 1: Ovarian Carcinoma Treatment

A study involving SKOV3 ovarian carcinoma cells treated with various concentrations of Ceranib-1 demonstrated a dose-dependent reduction in cell viability. The combination treatment with paclitaxel showed enhanced cytotoxic effects compared to either agent alone, indicating a potential synergistic effect that could be exploited in clinical settings .

Case Study 2: Tumor Growth Inhibition

In vivo studies using Balb/c mice injected with JC murine mammary adenocarcinoma cells revealed that treatment with Ceranib-2 led to a significant reduction in tumor volume compared to control groups. The treatment was administered intraperitoneally at doses of 20 mg/kg and 50 mg/kg over a period of five weeks .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Ceranib 1 to ensure reproducibility?

  • Methodological Answer :

  • Follow standardized synthesis procedures (e.g., solvent systems, reaction temperatures) with detailed documentation of intermediates and byproducts.
  • For characterization, use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .
  • Report purity levels via high-performance liquid chromatography (HPLC) with retention time comparisons to reference standards. Include raw spectral data in supplementary materials to enable independent verification .

Q. How can researchers validate the specificity of this compound in target-binding assays?

  • Methodological Answer :

  • Employ competitive binding assays with known inhibitors to establish dose-response curves.
  • Use orthogonal methods (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to cross-validate binding affinity and kinetics .
  • Include negative controls (e.g., structurally similar but inactive analogs) to rule off-target effects .

Advanced Research Questions

Q. How should contradictory findings in this compound’s mechanism of action be analyzed?

  • Methodological Answer :

  • Apply a systematic contradiction framework:

Identify the principal contradiction (e.g., conflicting in vitro vs. in vivo efficacy) and subordinate factors (e.g., bioavailability differences) .

Replicate experiments under standardized conditions (e.g., cell lines, animal models) to isolate variables.

Conduct meta-analyses of published data to assess methodological heterogeneity (e.g., assay sensitivity thresholds) .

  • Use sensitivity analyses to quantify the impact of experimental variables on observed outcomes .

Q. What strategies optimize this compound’s pharmacokinetic profile while minimizing toxicity in preclinical models?

  • Methodological Answer :

  • Design a factorial experiment to test formulation variables (e.g., nanoparticle encapsulation, prodrug derivatives) against toxicity endpoints (e.g., liver enzyme levels).
  • Prioritize in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) modeling to predict metabolic pathways and guide structural modifications .
  • Validate findings using longitudinal toxicity studies in multiple species, with histopathological assessments .

Q. How can computational modeling enhance the design of this compound analogs with improved selectivity?

  • Methodological Answer :

  • Use molecular dynamics simulations to map binding pocket flexibility and identify residues critical for selectivity.
  • Apply machine learning frameworks (e.g., QSAR models) trained on published inhibitor datasets to predict analog efficacy .
  • Validate top candidates via fragment-based drug discovery (FBDD) and crystallographic studies .

Q. Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer :

  • Use mixed-effects models to account for inter-cell-line variability.
  • Apply Bayesian hierarchical modeling to estimate uncertainty in EC50 values across replicates .
  • Report effect sizes with 95% confidence intervals and provide raw flow cytometry or microscopy data in supplementary repositories .

Q. How should researchers address discrepancies between this compound’s in vitro potency and clinical trial outcomes?

  • Methodological Answer :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to correlate drug exposure with biomarker responses.
  • Perform subgroup analyses in clinical data to identify patient-specific factors (e.g., genetic polymorphisms) influencing efficacy .
  • Revisit in vitro models (e.g., 3D organoids) to better mimic in vivo conditions .

Q. Literature & Reproducibility

Q. What criteria should guide the selection of prior studies for comparative analysis in this compound research?

  • Methodological Answer :

  • Prioritize studies with transparent methodology (e.g., full experimental protocols, raw data availability) and avoid those lacking validation steps (e.g., missing negative controls) .
  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the alignment of cited work with current research goals .

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity data?

  • Methodological Answer :

  • Adopt the ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding procedures.
  • Deposit compound characterization data (e.g., NMR spectra, HPLC traces) in public repositories like ChemSpider or PubChem .
  • Include step-by-step protocols for critical assays (e.g., enzyme inhibition) in supplementary materials .

特性

CAS番号

328076-61-5

分子式

C26H21NO3

分子量

395.45

同義語

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。